1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Overview
Description
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate, also known as FLEPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FLEPH belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of illegal drugs while avoiding legal restrictions. In
Mechanism Of Action
The exact mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased alertness, energy, and focus. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate also has a weak affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Biochemical And Physiological Effects
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behavior, such as repetitive grooming and head bobbing. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to have a longer duration of action than other designer drugs, with effects lasting up to six hours.
Advantages And Limitations For Lab Experiments
One advantage of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate for lab experiments is its low toxicity compared to other designer drugs. It is also relatively easy to synthesize and has a long shelf life. However, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is still a relatively new compound, and its effects on humans are not fully understood. It is also important to note that the use of designer drugs in lab experiments is highly regulated and requires proper safety protocols and ethical considerations.
Future Directions
There are several directions for future research on 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate. One area of interest is its potential use as a treatment for ADHD and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate and its effects on the brain and body. There is also a need for more research on the long-term effects of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate use and its potential for addiction and abuse. Overall, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate shows promise as a potential pharmacological agent, but further research is needed to fully understand its potential benefits and risks.
Scientific Research Applications
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been studied extensively for its potential pharmacological properties, particularly as a central nervous system stimulant. It has been shown to have similar effects to other designer drugs, such as methamphetamine and cocaine, but with a lower risk of addiction and toxicity. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has also been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer.
properties
IUPAC Name |
diethyl 2-(2-fluorophenyl)-2-methylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCCMAXTNDVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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